molecular formula C20H17NO6 B3400900 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate CAS No. 1040670-02-7

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate

Cat. No. B3400900
CAS RN: 1040670-02-7
M. Wt: 367.4 g/mol
InChI Key: IXLHEMRPUUNSGW-UHFFFAOYSA-N
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Description

The compound “(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate” is a chemical compound that has been studied for its potential biological activities . It is a derivative of chalcone, a class of compounds known for their cytotoxic potential .


Molecular Structure Analysis

The molecular structure of this compound involves a benzodioxole and an isoxazole ring bridged via a methylene (CH2) group . The dihydroisoxazole and pyridine rings exhibit syn-clinal and anti-periplanar conformations with respect to the benzodioxole and benzene ring groups .


Chemical Reactions Analysis

The compound has been evaluated for its cytotoxic potential . It has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm . The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that similar compounds have shown activity against various cancer cell lines

Mode of Action

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines . This suggests that the compound may have a similar effect, leading to the inhibition of cancer cell growth.

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-13-3-2-4-16(7-13)23-11-20(22)24-10-15-9-18(27-21-15)14-5-6-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHEMRPUUNSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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